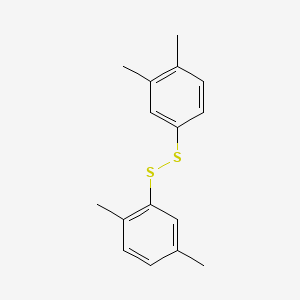
Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl is an organic compound characterized by the presence of two aromatic rings connected by a disulfide bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl can be synthesized through the oxidative polymerization of diphenyl disulfide. This reaction is typically catalyzed by vanadyl acetylacetonate, which facilitates the formation of the disulfide bond under mild conditions. Another method involves the reaction of corresponding thiols with bis-(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide, yielding the desired disulfide compound with high efficiency.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves careful control of temperature, pressure, and catalyst concentration to achieve consistent results.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl can undergo oxidation reactions to form sulfones and sulfoxides.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: this compound acts as a nucleophile in nucleophilic substitution reactions with electrophiles like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Sulfones and sulfoxides.
Reduction: Thiol compounds.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through disulfide exchange reactions.
Biology: Studied for its potential role in redox biology, where disulfide bonds play a crucial role in protein folding and stability.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development targeting oxidative stress-related diseases.
Industry: Utilized in the production of polymers and materials with enhanced mechanical properties due to the presence of disulfide linkages.
Mécanisme D'action
The mechanism of action of disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the structural integrity of proteins and other biomolecules. The compound can interact with thiol groups in proteins, leading to the formation of mixed disulfides and influencing protein function and stability. The molecular targets and pathways involved include redox-sensitive enzymes and signaling pathways that regulate cellular oxidative stress responses .
Comparaison Avec Des Composés Similaires
Disulfide, bis(2,5-dimethylphenyl): Similar structure but with symmetrical aromatic rings.
Disulfide, bis(3,5-dimethylphenyl): Another disulfide compound with different methyl group positions on the aromatic rings.
Disulfide, bis(2,4-dimethylphenyl): Similar disulfide compound with methyl groups at different positions.
Uniqueness: Disulfide, 2,5-dimethylphenyl 3,4-dimethylphenyl is unique due to its specific arrangement of methyl groups on the aromatic rings, which can influence its reactivity and interaction with other molecules
Propriétés
Numéro CAS |
64346-57-2 |
|---|---|
Formule moléculaire |
C16H18S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
2-[(3,4-dimethylphenyl)disulfanyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-5-6-13(3)16(9-11)18-17-15-8-7-12(2)14(4)10-15/h5-10H,1-4H3 |
Clé InChI |
BISHVFDSLHDEFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)SSC2=CC(=C(C=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


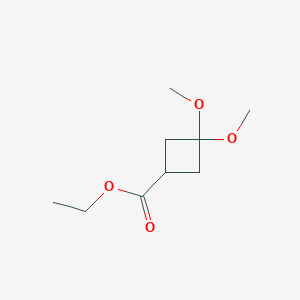
![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974332.png)


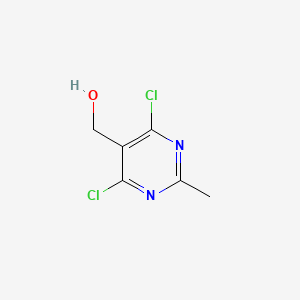

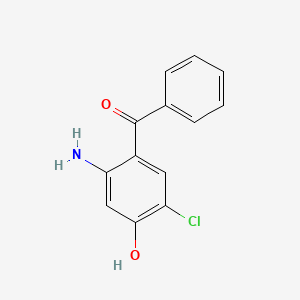
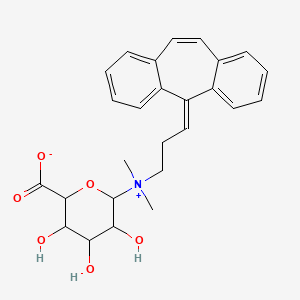
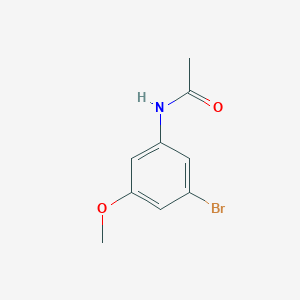
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)
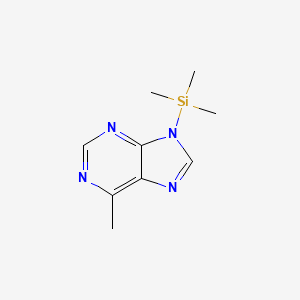
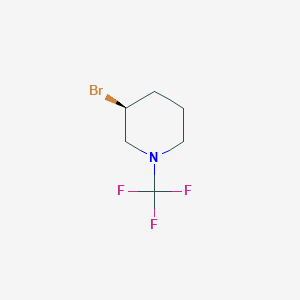
![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B13974384.png)
![1-Thia-4,6,8,10-tetraazaspiro[4.5]decane](/img/structure/B13974388.png)
